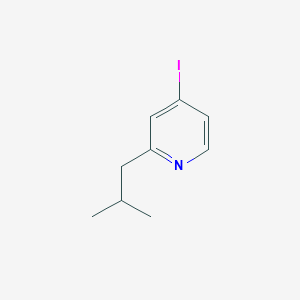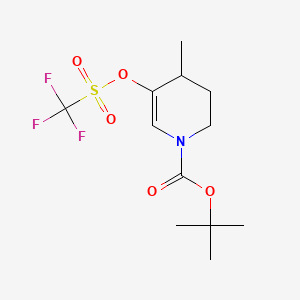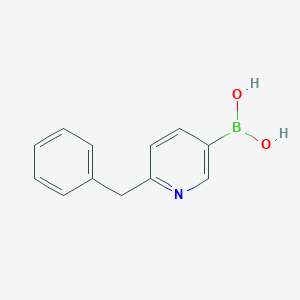![molecular formula C34H34B2O2 B13665824 3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester typically involves the reaction of 3-bromophenylboronic acid with bis(2-methyl-1-naphthyl)borane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then treated with pinacol to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling, facilitating the formation of carbon-carbon bonds.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Plays a role in the development of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the stability and reactivity of the boronic ester .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Known for its stability and reactivity.
Uniqueness
3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester is unique due to its enhanced stability and reactivity, making it more efficient in catalytic processes compared to other boronic esters .
Eigenschaften
Molekularformel |
C34H34B2O2 |
|---|---|
Molekulargewicht |
496.3 g/mol |
IUPAC-Name |
bis(2-methylnaphthalen-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane |
InChI |
InChI=1S/C34H34B2O2/c1-23-18-20-25-12-7-9-16-29(25)31(23)35(32-24(2)19-21-26-13-8-10-17-30(26)32)27-14-11-15-28(22-27)36-37-33(3,4)34(5,6)38-36/h7-22H,1-6H3 |
InChI-Schlüssel |
RLHAIVZXVRTXMU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC4=CC=CC=C34)C)C5=C(C=CC6=CC=CC=C56)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
dimethylsilane](/img/structure/B13665744.png)
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)
![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)


![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)

![2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
